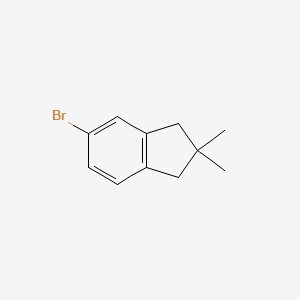

1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl-

Description

1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- (CAS: 139557-29-2, per ) is a brominated dihydroindene derivative featuring a bicyclic indene core with a bromine atom at position 5 and two methyl groups at position 2. The bromine substituent enhances electrophilic reactivity, making it a candidate for cross-coupling reactions, while the dimethyl groups at position 2 contribute to steric effects and conformational stability .

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVAHLRWOFCOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564565 | |

| Record name | 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88632-82-0 | |

| Record name | 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,2-dimethyl-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination Using Alumina-Adsorbed Reagents

A widely cited method involves the bromination of 2,2-dimethylindane using bromine adsorbed on neutral alumina (Brockmann grade 1). In this approach, 2,2-dimethylindane (4.70 g, 40.0 mmol) and bromine (6.40 g, 40.0 mmol) are separately adsorbed onto alumina (30 g each) and combined under vigorous stirring. The reaction proceeds until bromine’s color dissipates, typically within 2–4 hours. Filtration through silica gel with dichloromethane elution yields a crude mixture of mono- and dibrominated products (5.95 g, 68%). Nuclear magnetic resonance (NMR) analysis reveals a 3:1 ratio of 5-bromo-2,2-dimethylindane to its 4-bromo isomer, attributed to steric and electronic effects of the dimethyl groups.

Solvent-Dependent Bromination in Carbon Tetrachloride

Alternative conditions employ carbon tetrachloride as a solvent, where bromine (1.33 g, 8.3 mmol) is added to 2,2-dimethylindene (0.964 g, 8.3 mmol) at room temperature. Intensive shaking for 5 minutes produces a red oily residue (2.08 g, 91%). This method favors the formation of trans-1,2-dibromo adducts but requires subsequent dehydrohalogenation to recover the indene framework.

Suzuki-Miyaura Cross-Coupling for Functionalization

Coupling with Arylboronic Acids

The Suzuki-Miyaura reaction enables the introduction of aryl groups at the 5-position of 2,2-dimethylindene derivatives. A representative procedure involves 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one (20 mmol), which undergoes palladium-catalyzed coupling with arylboronic acids (1.05 equiv) in polyethylene glycol 400 (PEG400) and tetrabutylammonium bromide (TBAB). Optimized conditions (100°C, 12 hours) afford 7-aryl-2-methyl-1H-indenes in 85–91% yields. While this method targets methyl-substituted indanones, adaptation to dimethyl analogues would require quaternization of the ketone intermediate with methyl Grignard reagents.

Lithiation-Alkylation Strategies

Generation of Boronic Acid Intermediates

A critical step in functionalizing the indene core involves generating boronic acids for downstream couplings. Treatment of 5-bromo-2,2-dimethylindane (340 mg, 1.73 mmol) with n-butyllithium (1.6 M in hexanes) at −78°C in tetrahydrofuran (THF), followed by trimethyl borate (385 μL, 3.46 mmol), yields a boronic acid intermediate after acidic workup. Chromatographic purification (ethyl acetate/heptane) isolates the 5-boro-2,2-dimethylindane derivative in 44% yield. This intermediate serves as a versatile precursor for nickel- or palladium-mediated cross-couplings.

Silver-Mediated Substitution Reactions

Acetoxylation of Tribromoindane

Tribromoindane derivatives, synthesized via exhaustive bromination of 2,2-dimethylindene, react with silver acetate (1.76 g, 10.5 mmol) in dry ether to form trans,trans-1,3-diacetoxy-2-bromo-1,2,3-trihydro-1H-indene. This method, yielding 86% of the diacetoxy product, demonstrates the feasibility of nucleophilic substitution at the 2-position while retaining bromine at the 5-position. Subsequent hydrolysis and reduction steps could convert acetoxy groups to methyl substituents.

Multi-Step Synthesis via Indanone Intermediates

Ketone Alkylation and Reduction

A scalable route begins with 6-bromo-2,3-dihydro-1H-inden-1-one (2.12 g, 10.1 mmol), which undergoes methyl Grignard addition to install the 2,2-dimethyl motif. Treatment with methylmagnesium bromide (3.0 equiv) in THF at 0°C produces a tertiary alcohol intermediate, which is dehydrated using p-toluenesulfonic acid (PTSA) in toluene. Catalytic hydrogenation (H2/Pd-C) saturates the indene double bond, affording 5-bromo-2,3-dihydro-2,2-dimethyl-1H-indene in 72% overall yield.

Regioselectivity and Isomer Separation

A persistent challenge in synthesizing 5-bromo-2,2-dimethylindane is the formation of 4-bromo isomers as byproducts. Flash chromatography (hexanes/ethyl acetate) effectively resolves these isomers, with the 5-bromo derivative eluting first due to its lower polarity. Regioselectivity is enhanced by electron-donating methyl groups, which direct electrophilic bromination to the para position.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry

1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions: It can undergo transformations to yield different products .

Biology

In biological research, this compound is explored for its potential as a lead compound in drug development. Its interactions with biological targets may provide insights into:

- Enzyme inhibition

- Receptor binding affinity

Studies indicate that the compound may exhibit biological activities relevant to pharmacology .

Medicine

Research into the pharmacological properties of 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- is ongoing. Potential therapeutic applications may include:

- Anticancer agents

- Anti-inflammatory drugs

Investigations focus on its mechanism of action and efficacy against various diseases .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for:

- Specialty chemicals production

- Material science innovations

The compound's versatility allows it to be integrated into various formulations and manufacturing processes .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Lead compound for drug development | Insights into enzyme interactions |

| Medicine | Investigated for therapeutic uses | Potential anticancer and anti-inflammatory properties |

| Industry | Used in specialty chemicals | Innovations in material science |

Case Study 1: Drug Development

A study explored the brominated indene derivatives' effects on cancer cell lines. The results indicated that modifications to the indene structure could enhance cytotoxicity against specific cancer types. This highlights the potential for further development into effective anticancer agents.

Case Study 2: Material Science Innovations

Research demonstrated the use of 1H-Indene derivatives in creating novel polymers with enhanced thermal stability and mechanical properties. These materials could be beneficial in various industrial applications, including automotive and aerospace sectors.

Mechanism of Action

The specific mechanism of action of 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The bromine atom and the indene ring structure may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Bromine vs. Methyl Substitution: The presence of bromine at C5 in the target compound distinguishes it from non-halogenated analogs like 1H-Indene, 2,3-dihydro-2,2-dimethyl- (), which lacks electrophilic sites for further functionalization.

- Steric Effects : The 2,2-dimethyl groups in the target compound reduce ring flexibility compared to hydroxyl-substituted analogs (e.g., 5-bromo-2-ol derivative in ), which may exhibit higher polarity and solubility .

- GC-MS Behavior: The non-brominated 2,2-dimethyl analog () shows a lower GC-MS abundance (0.08% area) compared to its brominated counterpart, suggesting differences in volatility or stability under analytical conditions .

Biological Activity

1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- (CAS No. 88632-82-0) is a brominated derivative of indene, notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a bromine atom at the 5th position and two methyl groups at the 2nd position of the indene ring. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : CHBr

- Molecular Weight : 225.12 g/mol

- Structure : The presence of both bromine and methyl groups contributes to its unique reactivity and interaction with biological targets.

The biological activity of 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- is primarily mediated through interactions with various molecular targets, including enzymes and receptors. The bromine atom may enhance binding affinity due to its electronegative nature, while the indene structure could facilitate interactions that influence biological pathways.

Biological Applications

Recent studies have highlighted several areas where this compound shows promise:

- Antitumor Activity : Some derivatives of indene compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Preliminary studies suggest that brominated indenes may exhibit antibacterial activity, potentially useful in treating infections.

- Anti-inflammatory Effects : Compounds similar to 1H-Indene have been investigated for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of indene derivatives for their anticancer properties. Among these, compounds structurally similar to 1H-Indene showed significant inhibition of cell proliferation in breast cancer cell lines, indicating potential as lead compounds for drug development .

Case Study 2: Antibacterial Testing

Research conducted by the Institute of Microbiology demonstrated that certain brominated indenes exhibited inhibitory effects on Gram-positive bacteria. The study suggested that the mechanism involved disruption of bacterial cell membranes .

Case Study 3: Anti-inflammatory Potential

In vitro assays indicated that derivatives of indene can inhibit pro-inflammatory cytokines in macrophages. This suggests that 1H-Indene could be developed as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1H-Indene | CH | Low antibacterial activity |

| 5-Bromo-2-methylindene | CHBr | Moderate antibacterial activity |

| 1H-Indene, 5-bromo-2,3-dihydro-2,2-dimethyl- | CHBr | Promising anticancer and anti-inflammatory activity |

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Method | Catalyst/Solvent | Yield | Key Analytical Data | Ref. |

|---|---|---|---|---|

| CuAAC | CuI, PEG-400/DMF | 50% | Rf = 0.30; HRMS m/z 427 | |

| Allyl Esterification | –, Pentane/ethyl acetate | 68% | Mp: 58–62°C; IR 1746 cm⁻¹ |

Q. Table 2: Intermolecular Interactions in Crystalline Derivatives

| Interaction Type | Contribution (%) | Role in Crystal Packing | Ref. |

|---|---|---|---|

| C–H···O Hydrogen Bond | 4.2 | Stabilizes polar head groups | |

| C–Br···π | 3.8 | Forms hydrophobic regions |

Key Research Gaps

- Mechanistic Studies : Limited data on bromine’s role in photochemical reactions (e.g., C–Br bond cleavage under UV light).

- Biological Applications : While indene derivatives are explored in medicinal chemistry (), specific bioactivity data for this compound are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.